Dimethyl Phosphate-13C2 Sodium Salt

Description

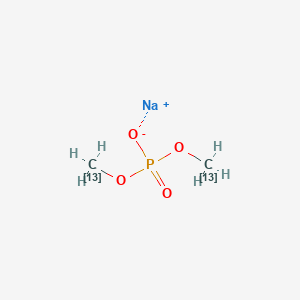

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;di(113C)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGRDVWNCARTPS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OP(=O)([O-])O[13CH3].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016877 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157487-95-1 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Dimethyl Phosphate-13C2 Sodium Salt?

An In-depth Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt

Executive Summary

This compound is a stable isotope-labeled version of dimethyl phosphate, a small organophosphorus compound. By replacing two natural abundance carbon-12 atoms with heavy carbon-13 isotopes, this molecule becomes an invaluable tool for researchers in analytical chemistry, metabolism, and environmental science. Its primary application is as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The isotopic labeling provides a distinct mass shift without significantly altering the chemical and physical properties, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis. This guide provides a comprehensive overview of its properties, core applications, detailed analytical protocols, and the fundamental principles that underpin its use in advanced research.

Introduction: The Significance of Isotopic Labeling

In modern analytical and biomedical research, precision and accuracy are paramount. The quantification of small molecules in complex biological or environmental matrices is often hampered by sample loss during extraction, ion suppression in mass spectrometry, or variations in instrument response. Stable isotope labeling is a powerful strategy to overcome these challenges.[3]

This compound is the sodium salt of dimethyl phosphate where the carbon atoms of the two methyl groups have been replaced with the stable (non-radioactive) carbon-13 (¹³C) isotope.[1][4][5] This substitution is the key to its utility. In a mass spectrometer, the labeled compound is easily distinguished from its natural, unlabeled counterpart (the analyte) by a mass difference of +2 Daltons. Because its chemical structure and physicochemical properties are nearly identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects. This allows it to serve as a perfect proxy, or internal standard, for accurately calculating the concentration of the unlabeled analyte.[3]

Beyond its role as an internal standard, ¹³C-labeled compounds are fundamental tools in metabolic flux analysis, enabling researchers to trace the journey of carbon atoms through complex biochemical pathways and gain insights into cellular function in health and disease.[6][7][8][9]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use, storage, and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | Phosphoric Acid Dimethyl Ester-13C2 Sodium Salt; Sodium di(methyl-13C) phosphate | [4][10] |

| Molecular Formula | ¹³C₂H₆NaO₄P | [1][4][5] |

| Molecular Weight | 150.02 g/mol | [1][4][5] |

| CAS Number | 157487-95-1 | [1][4][5] |

| Unlabeled CAS | 32586-82-6 | [1][10] |

| Appearance | White to Off-White Solid | [4][11] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [4] |

| Purity | Typically >98% | [12] |

| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred from properties |

Core Applications & Principles of Use

Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS).[1][2] This technique is considered the gold standard for quantification due to its high precision and accuracy.

The Causality Behind IDMS: The core principle is the addition of a known quantity of the stable isotope-labeled (SIL) standard to a sample at the earliest stage of the workflow. The SIL-IS and the native analyte behave identically during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. In the mass spectrometer, the instrument detects both the analyte and the IS as separate mass channels. The ratio of the analyte's signal intensity to the IS's signal intensity is then used to calculate the analyte's precise concentration, effectively canceling out any variations caused by matrix effects or sample loss.

Tracer in Metabolic & Environmental Studies

While often used as an analytical tool, ¹³C-labeled compounds are central to metabolic research.[6][7] By introducing a ¹³C-labeled substrate into a biological system, scientists can track its transformation through metabolic pathways, quantifying metabolic fluxes and identifying pathway activities.[8][9] Dimethyl Phosphate-13C2 can be used in studies focused on the metabolism of organophosphates or serve as a labeled precursor for the chemical or enzymatic synthesis of more complex ¹³C-labeled biomolecules, such as phospholipids or phosphorylated metabolites.[4][11]

In environmental science, it can be used to trace the degradation and fate of dimethyl phosphate, a breakdown product of some pesticides and nerve agents, in soil and water samples.[13][14][15]

Analytical Methodologies & Protocols

Protocol: Quantification of Dimethyl Phosphate in River Water by LC-MS/MS

This protocol provides a self-validating system for the quantification of unlabeled dimethyl phosphate (DMP) using this compound as an internal standard.

1. Preparation of Standards and Reagents:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled DMP and this compound (IS) in separate volumetric flasks using methanol.

- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the unlabeled DMP stock solution. Spike each calibrator with the IS solution to a final, constant concentration (e.g., 50 ng/mL).

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation:

- Collect 1 mL of river water into a microcentrifuge tube.

- Causality: To account for any loss during extraction, add 10 µL of the IS working solution (e.g., 5 µg/mL) to the sample before any other processing step. This ensures the IS experiences the same conditions as the analyte.

- Vortex briefly to mix.

- Add 1 mL of acetonitrile, vortex for 1 minute to precipitate proteins and other macromolecules.

- Centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol with 0.1% formic acid).

- Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions (Illustrative):

- LC System: Standard HPLC or UHPLC system.

- Column: A reverse-phase column suitable for polar compounds (e.g., HILIC or a C18 with an aqueous-compatible end-capping).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: A suitable gradient to retain and elute the polar DMP (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).

- Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.

- Ionization Source: Electrospray Ionization (ESI).

- MRM Transitions:

- DMP (Analyte): Q1: 125.0 -> Q3: 79.0 (Phosphate fragment)

- DMP-¹³C₂ (IS): Q1: 127.0 -> Q3: 79.0 (Phosphate fragment)

- Causality: The parent ion (Q1) mass for the IS is +2 Da higher than the analyte, but the fragment ion (Q3) is identical because the fragmentation cleaves the unlabeled phosphate group. This shared fragment improves analytical consistency.

4. Data Analysis & Validation:

- Integrate the peak areas for both the analyte and the IS transitions.

- Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.

- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) should be applied.

- Calculate the concentration of DMP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

- Trustworthiness: The system is validated if the calculated concentrations of the QC samples are within ±15% of their nominal values.

Characterization by NMR Spectroscopy

NMR is used to confirm the structure and isotopic purity of the compound.

-

¹H NMR: The proton spectrum will show a singlet for the six equivalent methyl protons. This peak will be split into a doublet due to coupling with the phosphorus-31 nucleus (³JHP coupling). Further smaller couplings to the ¹³C nuclei will also be present.

-

¹³C NMR: The carbon spectrum is simplest with proton decoupling. It will show a single peak for the two equivalent methyl carbons. This peak will be split into a doublet due to direct one-bond coupling to the phosphorus-31 nucleus (¹JCP), which is typically a large coupling constant.[16]

-

³¹P NMR: The phosphorus spectrum, with proton decoupling, will show a singlet. If undecoupled, this signal will be split into a septet by the six equivalent protons of the two methyl groups. The presence of the two ¹³C atoms will result in satellite peaks flanking the main signal.[17][18] The chemical shift is indicative of the phosphate ester environment.[19]

Synthesis and Isotopic Labeling

The synthesis of this compound involves standard organophosphorus chemistry, with the critical starting material being ¹³C-labeled methanol (¹³CH₃OH). A common route involves the reaction of a phosphorus oxyhalide (e.g., POCl₃) with two equivalents of ¹³C-methanol in the presence of a base, followed by controlled hydrolysis and salt formation with a sodium base (e.g., sodium hydroxide or sodium methoxide). The precise control of stoichiometry is crucial to ensure the desired dimethylated product.

Handling, Storage, and Safety

-

Handling: As with all chemicals, this compound should be handled in a well-ventilated area, preferably a fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid generating dust.[20]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[4]

Conclusion

This compound is more than just a chemical; it is a precision tool that enables researchers to achieve higher levels of accuracy and certainty in their work. Its primary role as an internal standard in isotope dilution mass spectrometry addresses fundamental challenges in analytical quantification, making it indispensable in drug development, clinical diagnostics, and environmental monitoring. Furthermore, its nature as a ¹³C-labeled molecule opens doors for sophisticated metabolic tracing studies. As analytical instrumentation continues to advance in sensitivity, the need for high-purity, reliable stable isotope-labeled standards like this compound will only grow, solidifying its place in the modern research laboratory.

References

-

Grankvist, K., et al. Profiling the metabolism of human cells by deep ¹³C labeling. PMC - PubMed Central - NIH. [Link]

-

Fan, T. W., et al. An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]

-

Buescher, J. M., et al. A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Vanderbilt University. [Link]

-

CAS No : 157487-95-1| Chemical Name : Dimethyl Phosphate-¹³C₂ Sodium Salt. Pharmaffiliates. [Link]

-

Dimethyl Phosphate-¹³C₂ Sodium Salt : CAS No.157487-95-1. Omsynth Lifesciences. [Link]

-

Sodium dimethyl phosphate | C₂H₆NaO₄P. PubChem - NIH. [Link]

-

NMR spectra of the sodium salt of p-TPPP: (i) ¹H-NMR, (ii) ¹³C-NMR and (iii) ³¹P-NMR. ResearchGate. [Link]

-

Dimethyl Phosphate-¹³C₂ Sodium Salt. Cosmo Bio. [Link]

-

¹H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate... ResearchGate. [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

-

Dimethyl Phosphate Sodium Salt. CRO SPLENDID LAB. [Link]

-

Supporting Information - ³¹P[¹H] NMR spectra. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry-Based Spatial Multiomics Revealed Bioaccumulation Preference and Region-Specific Responses of PFOS in Mice Cardiac Tissue. NIH. [Link]

-

The benchmark of ³¹P NMR parameters in phosphate. RSC Publishing. [Link]

-

Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv | Cambridge Open Engage. [Link]

-

Is there any substance that can be used to aid in organic phosphate quantification in P-NMR? ResearchGate. [Link]

-

Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. [Link]

-

Coupled and Decoupled ¹³C-NMR of Dimethyl Methylphosphonate. YouTube. [Link]

-

Standards for - Environmental, Food, Water and Exposure Analysis. Lab Service Analytica. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Dimethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 12. omsynth.com [omsynth.com]

- 13. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isotope.com [isotope.com]

- 15. labservice.it [labservice.it]

- 16. youtube.com [youtube.com]

- 17. rsc.org [rsc.org]

- 18. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Traceable Organic Certified Reference Materials for P-31 qNMR [sigmaaldrich.com]

- 20. geneseo.edu [geneseo.edu]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt for Advanced Research Applications

This guide provides a comprehensive technical overview of Dimethyl Phosphate-13C2 Sodium Salt, a stable isotope-labeled compound of significant utility in modern research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, applications, and handling procedures for this valuable analytical tool. Our focus is on providing not just data, but also the scientific reasoning behind its application, ensuring a deeper understanding of its role in complex experimental designs.

Introduction: The Significance of Isotopic Labeling in Quantitative Analysis

Stable isotope labeling is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based quantitative studies.[1][2] The introduction of heavy isotopes, such as Carbon-13 (¹³C), into a molecule creates an isotopologue that is chemically identical to its natural counterpart but distinguishable by its mass. This principle is fundamental to the use of this compound as an internal standard, enabling precise and accurate quantification of its unlabeled analogue, dimethyl phosphate (DMP), in complex biological matrices.[3][4] DMP itself is a metabolite of interest, being a breakdown product of various organophosphorus compounds, including pesticides and nerve agents.[5]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its handling, storage, and application in analytical methodologies.

Chemical Structure and Isotopic Labeling

This compound is the sodium salt of dimethyl phosphate where both methyl carbons are replaced with the stable isotope ¹³C.

Molecular Formula: ¹³C₂H₆NaO₄P[6]

Molecular Weight: Approximately 150.02 g/mol [6]

CAS Number: 157487-95-1

The strategic placement of the two ¹³C atoms in the methyl groups provides a distinct mass shift of +2 Da compared to the unlabeled dimethyl phosphate, which is ideal for mass spectrometry-based quantification, as it moves the signal of the internal standard away from the natural isotope envelope of the analyte.

Diagram: Chemical Structure of this compound

Caption: A plausible two-step synthesis of this compound.

Experimental Causality:

-

Phosphorylation: The reaction of phosphorus oxychloride with two equivalents of ¹³C-methanol in the presence of a non-nucleophilic base like triethylamine would yield the di(¹³C-methyl) phosphorochloridate intermediate. The base is crucial to neutralize the hydrochloric acid byproduct.

-

Hydrolysis and Salt Formation: Subsequent controlled hydrolysis of the phosphorochloridate intermediate would yield di(¹³C-methyl) phosphoric acid. This is then neutralized with a stoichiometric amount of sodium hydroxide to afford the final product, this compound. Purification would likely be achieved through recrystallization or chromatographic methods.

Spectral Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of its non-labeled analogue and related organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A doublet is expected for the methyl protons due to coupling with the ³¹P nucleus. The chemical shift would be in the range of 3.5-4.0 ppm.

-

¹³C NMR: A doublet is expected for the ¹³C-labeled methyl carbons due to coupling with the ³¹P nucleus. The chemical shift is anticipated to be in the range of 50-60 ppm. [7]* ³¹P NMR: A septet is expected due to coupling with the six equivalent protons of the two methyl groups. The chemical shift for dimethyl phosphate is around 2.8 ppm. [8] Mass Spectrometry (MS):

In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, the molecular ion [M-Na]⁻ would be observed at an m/z corresponding to the mass of the di(¹³C-methyl) phosphate anion. The isotopic labeling results in a +2 Da shift compared to the unlabeled compound.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of dimethyl phosphate in various biological and environmental samples using isotope dilution mass spectrometry. [3]

Internal Standard in Metabolomics and Exposure Studies

Causality of Application: The chemical and physical properties of an ideal internal standard should be as close as possible to the analyte of interest to ensure similar behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization efficiency). [1][2]Stable isotope-labeled standards like this compound are considered the "gold standard" because their behavior is virtually identical to the endogenous analyte, differing only in mass. [1]This allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.

Diagram: Workflow for Quantitative Analysis using an Internal Standard

Caption: General workflow for using this compound as an internal standard.

Tracer in Metabolic Studies

In addition to its role as an internal standard, this compound can be used as a tracer to study the metabolic fate of dimethyl phosphate or related compounds in biological systems. [3]By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate metabolic pathways and kinetics.

Precursor in Chemical Synthesis

Labeled dimethyl phosphate can also be used as a precursor in the synthesis of more complex isotopically labeled molecules, such as inositol phosphates, which are important signaling molecules. [9][10]

Experimental Protocol: Quantification of Dimethyl Phosphate in a Biological Matrix using LC-MS/MS

The following is a representative protocol for the quantification of dimethyl phosphate in a urine sample using this compound as an internal standard. This protocol is based on established methodologies for the analysis of organophosphate metabolites. [5][11] 1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled dimethyl phosphate and this compound in a suitable solvent (e.g., methanol or water).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled dimethyl phosphate into a control matrix (e.g., analyte-free urine).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the LC-MS/MS system.

2. Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

To a 100 µL aliquot of each urine sample, calibration standard, and quality control sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable column for polar compounds, such as a HILIC or mixed-mode column. The mobile phase will typically consist of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile). A gradient elution is often employed to achieve good separation.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the transitions for both the analyte and the internal standard.

-

Analyte (DMP): Monitor the transition from the precursor ion to a characteristic product ion.

-

Internal Standard (DMP-¹³C₂): Monitor the corresponding transition for the ¹³C-labeled compound.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of dimethyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Handling, Storage, and Safety

Handling:

Due to its hygroscopic nature, this compound should be handled in a dry environment, such as a glove box or a desiccator, to minimize exposure to atmospheric moisture. [5]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). [9]Protect from light.

Safety:

While a specific safety data sheet (SDS) for the ¹³C-labeled compound is not widely available, the safety precautions for the non-labeled sodium dimethyl phosphate should be followed. It is considered an irritant to the skin and eyes. Avoid inhalation of dust.

Conclusion

This compound is a highly valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry-based quantification allows for the accurate and precise measurement of dimethyl phosphate in complex matrices. A thorough understanding of its chemical and physical properties, coupled with appropriate handling and experimental design, is essential for leveraging its full potential in advancing scientific knowledge.

References

-

Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]

-

Internal Standards for Metabolomics. IROA Technologies. [Link]

-

A novel stable isotope labeling assisted workflow for improved untargeted LC–HRMS based metabolomics research. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

CAS No : 157487-95-1| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. UCL Discovery. [Link]

-

13C‐Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography‐Mass Spectrometry. Semantic Scholar. [Link]

-

13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH National Library of Medicine. [Link]

-

Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

-

Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. UCL Discovery. [Link]

-

Quantitative determination of 13 organophosphorous flame retardants and plasticizers in a wastewater treatment system by high performance liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. PMC - NIH. [Link]

-

Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

-

Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites. PubMed. [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

-

Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C. [Link]

-

Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics. PubMed. [Link]

-

Harnessing 13 C-labeled myo -inositol to interrogate inositol phosphate messengers by NMR. ResearchGate. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC - NIH. [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. iroatech.com [iroatech.com]

- 3. researchgate.net [researchgate.net]

- 4. iroatech.com [iroatech.com]

- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Dimethyl Phosphate-13C2 Sodium Salt CAS number and structure

An In-depth Technical Guide to Dimethyl Phosphate-¹³C₂ Sodium Salt

Abstract

This guide provides a comprehensive technical overview of Dimethyl Phosphate-¹³C₂ Sodium Salt, an isotopically labeled compound of significant utility in modern biomedical and pharmaceutical research. As a stable, non-radioactive tracer and internal standard, it offers high precision in analytical methodologies aimed at elucidating metabolic pathways, quantifying endogenous and xenobiotic molecules, and understanding the disposition of drug candidates. We will delve into its fundamental properties, the rationale behind its application, detailed experimental protocols for its use in mass spectrometry and NMR, and its role in advancing drug development. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.

Compound Identification and Physicochemical Properties

Dimethyl Phosphate-¹³C₂ Sodium Salt is the sodium salt of dimethyl phosphate where both methyl carbons are replaced with the stable carbon-13 (¹³C) isotope. This specific labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based analysis without altering the compound's chemical behavior.

Chemical Structure:

Caption: Chemical structure of Dimethyl Phosphate-¹³C₂ Sodium Salt.

Table 1: Compound Properties

| Property | Value | Source |

| CAS Number | 157487-95-1 | [1][2][3][4] |

| Molecular Formula | (¹³C)₂H₆NaO₄P | [1][2][3] |

| Molecular Weight | 150.02 g/mol | [1][2][3][4] |

| Appearance | White to Off-White Solid | [3] |

| SMILES | O=P(O[13CH3])(O[Na])O[13CH3] | [2] |

| Storage Conditions | 2-8°C, Hygroscopic, under Inert Atmosphere | [3] |

| Synonyms | Phosphoric Acid Dimethyl Ester-¹³C₂ Sodium Salt; Dimethyl-¹³C₂ Monosodium Phosphate | [1][2][3] |

| Unlabeled CAS No. | 32586-82-6 | [2][5][6] |

The Scientific Rationale: Why Use Stable Isotope Labeling?

The core value of Dimethyl Phosphate-¹³C₂ Sodium Salt lies in its nature as a stable isotope-labeled (SIL) compound. SIL compounds are powerful tools in drug metabolism, toxicology, and metabolomics for several key reasons.[7][8][9]

-

Mechanistic Clarity: By introducing a "mass tag" into a molecule, researchers can trace its journey through complex biological systems.[10] This allows for the unambiguous identification of metabolites and the elucidation of metabolic pathways, providing critical insights into a drug's disposition and potential toxicities.[7][8]

-

The Gold Standard for Quantification: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL compounds serve as ideal internal standards.[11][12] An ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A SIL analog is the closest possible approximation to this ideal. It co-elutes with the unlabeled analyte and experiences nearly identical ionization efficiency and matrix effects, allowing for highly accurate and precise correction of analytical variability.[11]

-

Non-Radioactive and Safe: Unlike radioisotopes (e.g., ¹⁴C or ³H), stable isotopes like ¹³C are non-radioactive. This eliminates the need for specialized handling, licensing, and disposal procedures, making them more accessible and safer for a wider range of laboratory settings, including early human absorption, distribution, metabolism, and excretion (ADME) studies.[7][8]

The combination of stable isotope labeling with highly sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has become a cornerstone of modern pharmaceutical research, enabling rapid and reliable data acquisition.[8][9]

Key Applications in Research and Drug Development

Dimethyl Phosphate-¹³C₂ Sodium Salt is not just a chemical; it is a solution to specific analytical challenges.

Internal Standard for Quantitative Bioanalysis

Its primary application is as an internal standard for the quantification of its unlabeled counterpart, dimethyl phosphate (DMP), or other structurally similar small organophosphates. DMP is a degradation product of various organophosphorus compounds, including some nerve agents and pesticides.[13][14] Accurate quantification in biological matrices (e.g., plasma, urine) or environmental samples is critical for toxicology and exposure studies.

Metabolic Tracer

As a labeled molecule, it can be used as a tracer to study phosphorylation events or the metabolism of compounds containing a dimethyl phosphate moiety.[12] By introducing the ¹³C₂-labeled compound into a biological system (e.g., cell culture or in vivo model), researchers can use MS to track the incorporation of the labeled phosphate group into other molecules, helping to map metabolic networks.[9]

Synthetic Precursor

The compound has been utilized as a labeled building block in the chemical synthesis of more complex isotopically labeled molecules. For instance, it has been used in the synthesis of labeled di-myo-inositol phosphates, which are important signaling molecules.[3][15]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, providing a framework for robust experimental design.

Protocol: Quantification of Dimethyl Phosphate in Plasma using LC-MS/MS

This protocol details the use of Dimethyl Phosphate-¹³C₂ Sodium Salt as an internal standard (IS) for the accurate quantification of unlabeled DMP.

Objective: To determine the concentration of DMP in human plasma samples.

Methodology:

-

Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of DMP (analyte) and Dimethyl Phosphate-¹³C₂ Sodium Salt (IS) in ultrapure water.

-

Calibration Standards: Serially dilute the DMP stock solution with a blank matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS Spiking Solution. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining small polar molecules like DMP.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions:

-

DMP (Analyte): Q1 m/z 125 → Q3 m/z 79 (or 97)

-

DMP-¹³C₂ (IS): Q1 m/z 127 → Q3 m/z 79 (or 97)

-

(Note: Exact m/z values should be optimized by direct infusion of the compounds.)

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of DMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard.

Protocol: ¹³C Tracer Analysis for Metabolic Pathway Studies

This protocol outlines a general workflow for using Dimethyl Phosphate-¹³C₂ Sodium Salt to trace metabolic pathways in a cell culture model.

Objective: To identify metabolites that incorporate the dimethyl phosphate group from a parent molecule.

Methodology:

-

Cell Culture and Dosing:

-

Culture cells (e.g., HepG2 hepatocytes) to ~80% confluency in standard growth media.

-

Prepare a dosing solution of a parent drug molecule that has been synthesized using Dimethyl Phosphate-¹³C₂ Sodium Salt as a precursor.

-

Replace the growth media with media containing the ¹³C₂-labeled parent drug at a relevant concentration. Incubate for a defined period (e.g., 24 hours).

-

Prepare a parallel control culture dosed with the unlabeled parent drug.

-

-

Metabolite Extraction:

-

Harvest the cells and quench metabolism by adding ice-cold methanol.

-

Perform a liquid-liquid or solid-phase extraction to separate metabolites from larger biomolecules. A common method is to use a mixture of methanol, chloroform, and water.

-

Collect the polar (aqueous/methanol) phase, which will contain DMP and its downstream metabolites.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

-

High-Resolution Mass Spectrometry (HRMS) Analysis:

-

LC System: UPLC system with a C18 or HILIC column.

-

Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of high-resolution, accurate-mass (HRAM) measurements.

-

Acquisition Mode: Perform a full scan MS analysis to detect all ions. Also, use data-dependent MS/MS (ddMS2) to acquire fragmentation spectra for structural elucidation.

-

-

Data Analysis:

-

Compare the full scan data from the ¹³C₂-labeled experiment with the unlabeled control.

-

Search for unique isotopic patterns. Metabolites that have incorporated the ¹³C₂-dimethyl phosphate group will appear as "doublets" in the mass spectrum, with the labeled peak being approximately 2.0067 Da heavier than the unlabeled peak.

-

Use the HRAM data to predict the elemental formula of the potential metabolites.

-

Analyze the MS/MS fragmentation spectra to confirm the structure of the newly identified metabolites.

-

Caption: Workflow for a ¹³C stable isotope tracer experiment.

Conclusion

Dimethyl Phosphate-¹³C₂ Sodium Salt represents a critical tool for researchers in the pharmaceutical and life sciences. Its value extends beyond its identity as a single molecule; it embodies the precision, safety, and mechanistic power of stable isotope labeling. Whether used as an internal standard to ensure the accuracy of bioanalytical data or as a tracer to unravel the complexities of metabolic networks, this compound enables a higher standard of scientific inquiry. By providing a reliable means to see, track, and measure molecules in complex biological systems, it directly contributes to the development of safer and more effective therapeutics.

References

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link][7]

-

Gao, R., & Li, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link][8]

-

Pharmaffiliates. Dimethyl Phosphate-13C2 Sodium Salt | CAS No : 157487-95-1. [Link][3]

-

Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link][9]

-

Omsynth Lifesciences. This compound : CAS No. 157487-95-1. [Link][4]

-

Varesio, E., & Hopfgartner, G. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link][11]

-

Royal Society of Chemistry. Supporting Information. [Link][13]

-

Rosenblatt, M. M., et al. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. [Link][14]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. omsynth.com [omsynth.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. moravek.com [moravek.com]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rsc.org [rsc.org]

- 14. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound(TRC-D477603-0.5MG)(カテゴリ:化成品) | 商品情報 | コスモ・バイオ株式会社 [search.cosmobio.co.jp]

Understanding isotopic labeling in biochemical research

An In-Depth Technical Guide to Isotopic Labeling in Biochemical Research

Authored by: Gemini, Senior Application Scientist

Abstract

Isotopic labeling is a foundational technique in modern biochemical and pharmaceutical research, enabling the precise tracking of atoms through complex biological systems. By substituting an atom within a molecule with its heavier (stable) or radioactive isotope, researchers can elucidate metabolic pathways, quantify protein dynamics, and determine the pharmacokinetic profiles of novel drug candidates. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling. We will explore the causality behind experimental design, from choosing the appropriate isotope to selecting the optimal analytical platform. Detailed protocols for key techniques such as 13C-Metabolic Flux Analysis and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are provided, alongside a comparative analysis of major quantitative proteomics strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of isotopic tracers to gain deeper insights into biological function and therapeutic action.

The Foundational Principle: Tracing the Untraceable

At its core, isotopic labeling is a technique to make specific molecules visible against the vast, complex background of a biological system.[1] The principle relies on the fact that isotopes of an element share the same number of protons and electrons, rendering their chemical reactivity nearly identical to their most abundant counterparts.[2] However, they differ in the number of neutrons, which imparts a unique physical signature—either a greater mass or radioactivity—that can be detected by specialized analytical instruments.[1]

This allows researchers to introduce a labeled compound into a system and track its journey, a process analogous to following a single marked car in a city's traffic network. The choice between a stable, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N) and a radioactive isotope (e.g., ³H, ¹⁴C, ³²P) is a critical first step in experimental design, dictated by the scientific question, the required sensitivity, and safety considerations.[3][4]

-

Stable Isotopes : These are non-radioactive and can be used safely in a wide range of studies, including those involving humans.[4][5] Their detection relies on the mass difference between the labeled and unlabeled molecules, typically measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

-

Radioactive Isotopes : These isotopes are unstable and decay, emitting radiation that can be detected with extremely high sensitivity by methods like liquid scintillation counting or phosphorimaging.[2][3] This makes them ideal for tracing molecules present at very low concentrations, such as in drug metabolism studies.[6][7]

Unraveling Metabolic Networks: 13C-Metabolic Flux Analysis

Understanding cellular metabolism requires more than a static snapshot of metabolite concentrations; it demands a dynamic view of the rates, or "fluxes," of biochemical reactions.[8] Metabolic Flux Analysis (MFA), particularly using the stable isotope Carbon-13 (¹³C), has become the gold standard for quantifying the activity of intracellular metabolic pathways.[9][10]

The causality behind using ¹³C-MFA is to trace the flow of carbon atoms from a labeled substrate (e.g., [U-¹³C]-glucose) as they are incorporated into downstream metabolites.[10][11] The pattern of ¹³C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry.[12][13] This distribution is a direct function of the relative activities of the interconnected pathways. By analyzing these MIDs with computational models, researchers can reconstruct a detailed map of cellular metabolic fluxes.[9][14][15]

Caption: Workflow for a ¹³C-glucose tracing experiment to measure metabolic flux.

Experimental Protocol: 13C-Metabolic Flux Analysis

This protocol provides a generalized workflow for a ¹³C tracer experiment in cultured mammalian cells.

-

Experimental Design : Define the biological question. Select the appropriate ¹³C-labeled substrate (e.g., uniformly labeled glucose for central carbon metabolism, ¹³C-glutamine for TCA cycle anaplerosis). Determine the duration of labeling required to reach isotopic steady-state.[16][17]

-

Cell Culture : Culture cells in a defined medium to ensure all nutrient sources are known. In the experimental phase, switch the cells to an identical medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled version.

-

Metabolite Extraction : After the predetermined labeling period, rapidly quench metabolic activity to prevent changes during sample processing. This is typically done by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol at -80°C).

-

Sample Preparation : Scrape the cells and collect the cell/solvent mixture. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.

-

Mass Spectrometry Analysis : Reconstitute the dried metabolites in an appropriate solvent. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect metabolites.[18][19] The instrument will measure the mass-to-charge ratio (m/z) and intensity of all detected ions, revealing the mass isotopomer distributions (MIDs) for each metabolite.[20][21]

-

Data Analysis and Flux Calculation : Correct the raw MID data for the natural abundance of ¹³C. Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model, which calculates the optimal flux values that best explain the observed labeling patterns.[14]

Precision Proteomics: Quantifying Protein Dynamics

Isotopic labeling has revolutionized proteomics by enabling highly accurate quantification of protein abundance across different samples.[22] The primary strategies fall into two categories: metabolic labeling, where isotopes are incorporated in vivo during protein synthesis, and chemical labeling, where isotopes are attached to proteins or peptides in vitro.[23]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the preeminent metabolic labeling technique.[3][24] In this approach, two populations of cells are grown in media that are identical except for specific essential amino acids (typically lysine and arginine). One medium contains the normal "light" amino acids (e.g., ¹²C₆-Lysine), while the other contains "heavy," stable isotope-labeled versions (e.g., ¹³C₆-Lysine).[25] Over several cell divisions, the heavy amino acids are fully incorporated into all newly synthesized proteins.[22]

The causality for using SILAC is its exceptional accuracy. By combining the "light" and "heavy" cell lysates at the very beginning of the experimental workflow, both samples are subjected to identical processing, eliminating sample handling variability.[26] In the mass spectrometer, every peptide from the two samples appears as a pair of peaks separated by a known mass difference. The ratio of the peak intensities provides a direct and precise measurement of the relative protein abundance between the two conditions.[25]

In contrast, Isobaric Tagging methods like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are in vitro chemical labeling techniques.[3][24] These reagents chemically modify the N-terminus and lysine side chains of peptides after protein extraction and digestion. While all tags have the same total mass (they are isobaric), they are designed to fragment in a specific way during MS/MS analysis, releasing low-mass "reporter ions" of different masses. The intensity of these reporter ions is used for quantification.[25] The key advantage of this approach is its high multiplexing capacity, allowing for the simultaneous comparison of up to 18 samples in a single experiment with TMTpro.[22]

Caption: Experimental workflow for a quantitative proteomics experiment using SILAC.

Data Presentation: Comparison of Quantitative Proteomics Techniques

| Feature | SILAC | iTRAQ | TMT |

| Labeling Principle | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Multiplexing Capacity | Typically 2-3 plex; up to 5-plex demonstrated | 4-plex or 8-plex | Up to 18-plex (TMTpro) |

| Quantification Level | MS1 | MS2 / MS3 | MS2 / MS3 |

| Accuracy & Precision | High; considered the "gold standard" for cultured cells | Good; can be affected by ratio compression | Good; also susceptible to ratio compression |

| Sample Type | Primarily proliferating cultured cells | Any protein/peptide sample (cells, tissues, fluids) | Any protein/peptide sample (cells, tissues, fluids) |

| Key Advantage | High accuracy, low experimental variability | High throughput, applicable to diverse samples | Highest multiplexing capacity |

| Key Limitation | Limited to metabolically active cells, lower throughput | Reagent cost, potential for ratio distortion | Reagent cost, potential for ratio distortion |

| This table summarizes data from multiple sources.[22][26] |

Advancing Drug Development: From Metabolism to Efficacy

Isotopic labeling is indispensable in drug discovery and development, from early-stage metabolic studies to enhancing the properties of the final drug molecule.[7]

Tracing Drug Fate with Radiotracers

Before a drug can be approved, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be thoroughly characterized.[7][27] Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is the definitive method for these studies.[6][27] A version of the drug candidate is synthesized with a radioisotope incorporated into its core structure.[7] This is done to ensure the label is not easily lost through metabolic processes.[7]

The high sensitivity of radiometric detection allows researchers to administer a very small, pharmacologically relevant dose (a "microdose") to preclinical models or human volunteers and track the parent drug and all of its metabolites throughout the body and in excreta with high precision.[6][7] This provides a complete picture of the drug's fate, identifying potential sites of accumulation and revealing pathways of metabolic clearance.[27]

Enhancing Pharmacokinetics with Deuterium Labeling

A more recent strategy involves using a stable isotope not just as a tracer, but as an integral part of the therapeutic molecule itself.[28][29] This technique, known as deuterium labeling or "metabolic hardening," leverages a quantum mechanical principle called the Kinetic Isotope Effect (KIE) .[28]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[28][30] Many drugs are metabolized by enzymes (like Cytochrome P450s) that work by breaking C-H bonds. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of this enzymatic breakdown can be significantly slowed.[30][31] This can lead to:

-

Improved Half-Life : The drug remains in the system longer, potentially allowing for less frequent dosing.[31]

-

Reduced Toxic Metabolites : If a harmful metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.[30]

-

Enhanced Bioavailability : Slower first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation.[28]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. fiveable.me [fiveable.me]

- 5. academic.oup.com [academic.oup.com]

- 6. moravek.com [moravek.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Isotope tracing-based metabolite identification for mass spectrometry metabolomics | bioRxiv [biorxiv.org]

- 13. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 16. Optimal Design of Isotope Labeling Experiments | Springer Nature Experiments [experiments.springernature.com]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics and Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isotope tracing-based metabolite identification for mass spectrometry metabolomics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 24. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]

- 25. UWPR [proteomicsresource.washington.edu]

- 26. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 27. pharmaron.com [pharmaron.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Accuracy: A Technical Guide to Dimethyl Phosphate-13C2 Sodium Salt in Metabolomics

Foreword: The Pursuit of Quantitative Truth in a Complex Biological Matrix

In the dynamic landscape of metabolomics, the quest for precise and reproducible quantification of metabolites is paramount. The inherent complexity of biological matrices presents a formidable challenge, introducing variability through sample preparation, extraction inefficiencies, and instrument-dependent fluctuations such as ion suppression in mass spectrometry. To navigate this intricate environment, the use of stable isotope-labeled internal standards has become the gold standard, ensuring data integrity and enabling meaningful biological interpretation. This guide provides an in-depth technical exploration of Dimethyl Phosphate-13C2 Sodium Salt, a key internal standard in the metabolomics toolkit. We will delve into its fundamental role, practical application in both mass spectrometry and nuclear magnetic resonance spectroscopy, and the underlying principles that make it an indispensable tool for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in Metabolomics

The core principle behind their use is that the stable isotope-labeled standard, when added to a sample at a known concentration, will behave identically to its endogenous counterpart throughout the entire analytical process.[2][3] Any loss or variation in signal experienced by the native analyte will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to accurate and reproducible quantification.[2]

Key benefits of using stable isotope-labeled internal standards include:

-

Correction for Matrix Effects: Biological samples contain a multitude of compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[4][5][6]

-

Normalization of Extraction Inefficiency: The recovery of metabolites during sample extraction can be variable. Internal standards correct for these inconsistencies.

-

Compensation for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are accounted for.[1]

-

Accurate Quantification: Enables the determination of absolute concentrations of metabolites.[2]

This compound: A Profile

This compound is a stable isotope-labeled form of dimethyl phosphate, a metabolite associated with exposure to organophosphate pesticides.[3][7][8] Its unique properties make it a valuable internal standard for a range of metabolomics applications.

| Property | Value |

| CAS Number | 157487-95-1 |

| Molecular Formula | (¹³C)₂H₆NaO₄P |

| Molecular Weight | 150.02 g/mol |

| Appearance | White to Off-White Solid |

| Key Applications | Internal standard for LC-MS and NMR-based metabolomics, particularly for the analysis of phosphorylated metabolites and organophosphate exposure biomarkers. |

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS-based metabolomics, this compound is primarily used for the accurate quantification of its unlabeled counterpart, dimethyl phosphate (DMP), and other structurally similar phosphorylated metabolites.

Causality in Experimental Choices: Why This Standard?

The selection of an internal standard is a critical decision in method development. This compound is an ideal choice for several reasons:

-

Chemical and Physical Similarity: Being chemically identical to endogenous DMP, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. This ensures that any matrix effects impacting the analyte will also affect the internal standard to the same degree.

-

Mass Difference: The +2 Da mass shift due to the two ¹³C atoms allows for clear differentiation from the unlabeled analyte in the mass spectrometer without significantly altering its chemical properties.

-

Stability: As a stable metabolite, it is less prone to degradation during sample storage and preparation compared to the parent organophosphate compounds.[3][7]

Experimental Workflow: A Self-Validating System

The following workflow outlines the use of this compound as an internal standard in a targeted LC-MS/MS analysis of dimethyl phosphate in a biological matrix (e.g., urine or plasma).

Figure 1: A typical LC-MS/MS workflow for the quantification of dimethyl phosphate using this compound as an internal standard.

Detailed Protocol: A Step-by-Step Guide

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of this compound.

- Dissolve in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

- Prepare a working solution by diluting the stock solution to a concentration appropriate for spiking into the samples (e.g., 10 µg/mL). The optimal concentration should be determined during method development and ideally be in the mid-range of the calibration curve.

2. Sample Preparation:

- Thaw biological samples (e.g., 100 µL of plasma or urine) on ice.

- Add a precise volume of the this compound working solution to each sample.

- Add a protein precipitation solvent, such as cold acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).

- Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new tube.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

- Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column).

- Develop a chromatographic method that provides good separation of dimethyl phosphate from other matrix components.

- Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled dimethyl phosphate and this compound (Multiple Reaction Monitoring - MRM mode).

4. Data Analysis and Quantification:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by analyzing a series of standards with known concentrations of unlabeled dimethyl phosphate and a constant concentration of the internal standard.

- Determine the concentration of dimethyl phosphate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR-based metabolomics, particularly ³¹P NMR, this compound can serve as a valuable internal standard for quantification and as a chemical shift reference.

The Power of ³¹P NMR in Metabolomics

Phosphorus-31 (³¹P) is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection.[9] ³¹P NMR spectroscopy provides a unique window into the phosphometabolome, allowing for the direct detection and quantification of phosphorus-containing compounds without the need for isotopic labeling of the entire sample.[9]

A Self-Validating System for Quantitative ³¹P NMR

The use of an internal standard in quantitative NMR (qNMR) is crucial for accurate concentration determination.[10] this compound is a suitable candidate for this purpose.

Figure 2: A generalized workflow for quantitative ³¹P NMR metabolomics using an internal standard.

Detailed Protocol: A Step-by-Step Guide

1. Sample Preparation:

- Perform a metabolite extraction from the biological sample (e.g., cell pellet or tissue homogenate) using a suitable solvent system (e.g., methanol/chloroform/water).

- To the extracted metabolites, add a precise amount of a stock solution of this compound.

- Lyophilize the sample to remove the solvents.

- Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a phosphate buffer at a specific pH) suitable for NMR analysis.

2. ³¹P NMR Data Acquisition:

- Acquire a one-dimensional ³¹P NMR spectrum. Key parameters to optimize for quantification include:

- Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

- Pulse Angle: A 90° pulse is typically used for maximal signal intensity.

- Proton Decoupling: To simplify the spectrum and improve sensitivity.

3. Data Processing and Quantification:

- Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

- Integrate the signal corresponding to this compound and the signals of the target phosphorylated metabolites.

- The concentration of the analyte can be calculated using the following formula:

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The inclusion of a stable isotope-labeled internal standard provides an internal check for every sample. Consistent internal standard signal across a batch of samples indicates a stable analytical process. Conversely, significant variation in the internal standard signal can flag issues with sample preparation or instrument performance, allowing for the identification and exclusion of unreliable data points.

Conclusion: The Path to Reliable Metabolomic Data

References

- Vertex AI Search. (n.d.). How do you use isotope-labeled internal standards to quantify metabolites? Retrieved January 16, 2026.

- Muschalek, T., & Schrader, M. (2004). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication. Journal of Analytical Toxicology, 28(3), 198–203.

- PubMed. (2004). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP)

- MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 16, 2026.

- NIH. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved January 16, 2026.

- ResearchGate. (2017). (PDF) Dialkyl phosphates.

- HealthMatters.io. (n.d.). Dimethyl phosphate (DMP) - Total Tox-Burden - Lab Results explained. Retrieved January 16, 2026.

- ResearchGate. (n.d.). (PDF) Acute Poisoning with Phosphamidon: Determination of Dimethyl Phosphate (DMP)

- ACS Publications. (2025). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au.

- 百泰派克生物科技. (n.d.).

- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved January 16, 2026.

- NIH. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved January 16, 2026.

- Reddit. (2023). How to do internal standard for 31P NMR? r/Chempros.

- News-Medical.Net. (2025).

- PMC. (n.d.).

- PubMed. (n.d.). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards.

- NIH. (2020).

- Sigma-Aldrich. (n.d.).

- LGC Standards. (n.d.). This compound. Retrieved January 16, 2026.

- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved January 16, 2026.

- ResearchGate. (n.d.). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Retrieved January 16, 2026.

- NIH. (n.d.). Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. Retrieved January 16, 2026.

- cipac.org. (n.d.).

- PMC. (2025).

- Science.gov. (n.d.). validate analytical methods: Topics by Science.gov. Retrieved January 16, 2026.

- Benchchem. (n.d.). Overcoming ion suppression with "Triethyl-D15-phosphate" in LC-MS. Retrieved January 16, 2026.

- MDPI. (2024).

- ESYD. (2016).

- OUCI. (n.d.). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin.

- MDPI. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. longdom.org [longdom.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl phosphate (DMP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 10. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Dimethyl Phosphate-13C2 Sodium Salt

Abstract

This technical guide provides a comprehensive framework for the safe handling and application of Dimethyl Phosphate-13C2 Sodium Salt, a crucial isotopically labeled internal standard for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document delves into the causal relationships between the chemical nature of organophosphates and the stringent safety measures required for their handling. It offers a self-validating system of protocols grounded in authoritative sources, ensuring both scientific integrity and user safety. Core sections include an in-depth analysis of the compound's properties, a thorough hazard and risk assessment, detailed standard operating procedures for laboratory use, and a practical guide to its application in quantitative analysis by mass spectrometry. Visual aids in the form of diagrams and structured data tables are integrated to enhance comprehension and practical implementation.

Introduction: The Role and Nature of this compound

This compound is the sodium salt of dimethyl phosphate, isotopically labeled with two Carbon-13 atoms. This labeling renders it an ideal internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its primary application lies in its ability to mimic the behavior of its unlabeled analogue during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification[2].

While an invaluable tool in analytical chemistry, it is imperative to recognize that this compound belongs to the organophosphate class of chemical compounds. Organophosphates are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function[3][4][5]. Therefore, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in a research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| Chemical Name | This compound | [6][7] |

| Synonyms | Phosphoric Acid Dimethyl Ester-13C2 Sodium Salt | [6][7] |

| CAS Number | 157487-95-1 | [6][7] |

| Molecular Formula | (¹³C)₂H₆NaO₄P | [7] |

| Molecular Weight | 150.02 g/mol | [7] |

| Appearance | White to Off-White Solid | [6] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6] |

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazard associated with this compound stems from its classification as an organophosphate. The toxicity of organophosphates is rooted in their ability to inhibit acetylcholinesterase (AChE)[3][4][5].

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, it is rapidly hydrolyzed by AChE. Organophosphates act by phosphorylating the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive[5]. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting "cholinergic crisis" can manifest in a range of symptoms, from mild to life-threatening[3][4][5].

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Routes of Exposure and Symptoms

Exposure to organophosphates can occur through inhalation, ingestion, or dermal contact. Symptoms of exposure can range from mild to severe and can appear within minutes to hours of exposure.

-

Mild Symptoms: Headache, nausea, dizziness, weakness, blurred vision, excessive salivation and sweating.

-

Severe Symptoms: Muscle twitching, difficulty breathing, convulsions, loss of consciousness, and respiratory failure, which can be fatal[8][9].

Given the potential for severe health effects, a proactive and preventative approach to safety is non-negotiable.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Chemical Hygiene Plan (CHP) is mandated by the Occupational Safety and Health Administration (OSHA) for all laboratories using hazardous chemicals[10][11][12][13]. The following procedures should be incorporated into your laboratory's specific CHP.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the hazardous substance is appropriate PPE.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure compound or concentrated solutions.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

-

Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

-

Respiratory Protection: While not typically required for handling small, milligram quantities of the solid compound in a well-ventilated area, a NIOSH-approved respirator with organic vapor cartridges should be available for spill cleanup or if there is a risk of aerosol generation.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-